Src Kinase Inhibitory Potency: The Thieno[3,2-b]pyridine Scaffold Enables Nanomolar Activity
Derivatives built from the thieno[3,2-b]pyridine core exhibit potent Src kinase inhibition. A representative 2-thienyl-substituted analog achieved an IC50 of 32 nM in a DELFIA kinase assay [1]. This activity is superior to the parent compound's phenyl-substituted analog and significantly more potent than other thiophene isomers, establishing the thieno[3,2-b]pyridine scaffold as a superior starting point for Src inhibitor development.
| Evidence Dimension | Src kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 32 nM (for a 2-thienyl-7-phenylaminothieno[3,2-b]pyridine derivative) |
| Comparator Or Baseline | Parent phenyl-substituted analog (unspecified IC50) and other thiophene isomers |
| Quantified Difference | 2-thienyl substitution improved Src inhibitory activity compared to the parent compound; other thiophene isomers were less active |
| Conditions | DELFIA assay; substrate poly(Glu4, Tyr) immobilized on high-binding plates |
Why This Matters
This quantitative advantage in kinase inhibition directly translates to a more potent lead compound, reducing the required dose and potentially improving the therapeutic window in downstream development.
- [1] BindingDB. (n.d.). BDBM24509: 3-(3-fluoro-4-{[2-(thiophen-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)-1-(2-phenylacetyl)thiourea. Entry ID 2775. View Source
